molecular formula C12H15N3O2 B153468 tert-butyl 6-amino-1H-indazole-1-carboxylate CAS No. 219503-81-8

tert-butyl 6-amino-1H-indazole-1-carboxylate

Cat. No.: B153468
CAS No.: 219503-81-8
M. Wt: 233.27 g/mol
InChI Key: ZUBZKAXFZUIBQY-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Biochemical Analysis

Biochemical Properties

Tert-butyl 6-amino-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain cytochrome P450 enzymes, such as CYP1A2 . By inhibiting these enzymes, this compound can modulate the metabolism of other compounds, potentially leading to altered pharmacokinetics and pharmacodynamics.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which alters the metabolism of other compounds . This compound can also bind to specific proteins and enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets and subsequent changes in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . By inhibiting these enzymes, this compound can alter the metabolic flux of other compounds, leading to changes in metabolite levels. Additionally, this compound can affect the activity of other enzymes involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate typically involves the protection of the amino group and the carboxylation of the indazole ring. One common method includes the reaction of 6-aminoindazole with tert-butyl chloroformate under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-amino-1H-indazole-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the indazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects .

Comparison with Similar Compounds

  • tert-Butyl 6-nitro-1H-indazole-1-carboxylate
  • tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
  • tert-Butyl 6-methyl-1H-indazole-1-carboxylate

Uniqueness: tert-Butyl 6-amino-1H-indazole-1-carboxylate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other indazole derivatives that may have different substituents, such as nitro, hydroxy, or methyl groups .

Properties

IUPAC Name

tert-butyl 6-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZKAXFZUIBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475907
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219503-81-8
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindazole (2.5 g, 9.5 mmol) in ethyl acetate (75 mL) under nitrogen was added 10% Pd/C (500 mg). The mixture was placed under vacuum and the atmosphere was replaced with hydrogen (1 atm). After stirring for 12 h, the hydrogen balloon was removed and diatomaceous earth was added. The mixture was then filtered over a pad of diatomaceous earth and the solvent was removed by rotary evaporation to give 2.17 g (98%) of light pink solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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